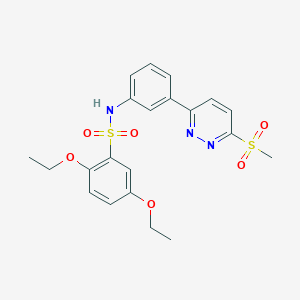

2,5-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

描述

2,5-Diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a methylsulfonyl group and a benzenesulfonamide moiety bearing diethoxy substituents. Its molecular formula is C21H23N3O6S2 (molecular weight: 477.55 g/mol).

属性

IUPAC Name |

2,5-diethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6S2/c1-4-29-17-9-11-19(30-5-2)20(14-17)32(27,28)24-16-8-6-7-15(13-16)18-10-12-21(23-22-18)31(3,25)26/h6-14,24H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZPQMXLAXVDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Formation of the benzenesulfonamide core: This step involves the reaction of a suitable benzenesulfonyl chloride with an amine to form the benzenesulfonamide.

Introduction of the diethoxy groups: The diethoxy groups can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Attachment of the pyridazinyl group: The pyridazinyl group can be introduced through a coupling reaction with a suitable pyridazine derivative, often using palladium-catalyzed cross-coupling reactions.

Introduction of the methylsulfonyl group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

化学反应分析

Types of Reactions

2,5-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.

科学研究应用

Antimicrobial Properties

Sulfonamides have historically been known for their antimicrobial properties. Research suggests that compounds similar to 2,5-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide may exhibit antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Anticancer Potential

Recent studies indicate that derivatives of sulfonamides can also exhibit anticancer properties. The unique structure of this compound may allow it to interact with specific cancer cell pathways or receptors, leading to apoptosis in malignant cells .

Enzyme Inhibition

The compound may act as an enzyme inhibitor due to the presence of the sulfonamide group. This interaction could potentially inhibit enzymes that utilize sulfonamide substrates, which is a common mechanism for many drugs targeting bacterial infections .

Drug Development

The unique properties and biological activities of this compound make it a candidate for drug development in treating bacterial infections and cancer. Its structural modifications can be explored to enhance efficacy and reduce side effects.

Chemical Research

In synthetic organic chemistry, this compound can serve as a versatile intermediate for synthesizing other complex molecules due to its reactive functional groups. It can participate in various chemical reactions such as oxidation, reduction, and substitution reactions.

Case Studies

Several studies have highlighted the potential applications of similar compounds:

- Antimicrobial Activity Study : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could have similar effects.

- Anticancer Research : In vitro studies indicated that certain sulfonamide derivatives could inhibit tumor growth in specific cancer cell lines, pointing towards the potential use of this compound in oncology.

作用机制

The mechanism of action of 2,5-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the sulfonamide group suggests potential inhibition of enzymes that utilize sulfonamide substrates.

相似化合物的比较

Structural and Functional Group Analysis

The compound’s key structural analogs and their properties are summarized below:

Key Observations:

Ethylsulfonyl vs. Methylsulfonyl (): The ethylsulfonyl analog has a higher molecular weight (491.60 vs. 477.55) and increased lipophilicity due to the longer alkyl chain. Ethyl groups may slow metabolic clearance but reduce solubility compared to methyl .

Heterocyclic Core Variations: Imidazothiazole derivatives () exhibit IC50 values of 1.2–1.4 μM, suggesting that the imidazothiazole core may enhance potency compared to pyridazine. However, pyridazine’s dual adjacent nitrogens could offer unique hydrogen-bonding interactions . Benzodioxin-containing analogs () prioritize solubility via dimethylaminomethyl groups but lack sulfonamide moieties critical for enzyme inhibition .

Substituent Effects on Activity: N,N-Dimethyl substitution in Compound 6a (IC50: 1.2 μM) marginally improves activity over non-methylated analogs (1.4 μM), likely due to reduced steric hindrance or enhanced solubility . Diethoxy groups on the benzenesulfonamide may increase metabolic stability compared to methoxy or unsubstituted phenyl rings.

Computational and Pharmacokinetic Insights

- Docking Studies : AutoDock’s Lamarckian genetic algorithm () is widely used to predict ligand-receptor interactions. While specific docking data for the target compound is unavailable, analogs like Compound 6a show that methylsulfonyl and planar heterocycles favor binding to hydrophobic enzyme pockets .

- Solubility and Bioavailability: Diethoxy groups may reduce aqueous solubility compared to polar substituents (e.g., dimethylaminomethyl in ). Ethylsulfonyl’s higher lipophilicity could enhance membrane permeability but increase CYP-mediated metabolism risks .

Patent Derivatives ()

Patent compounds with methylsulfonylphenyl groups attached to piperidine/tetrahydropyridine cores (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol) highlight the therapeutic relevance of sulfonyl groups. However, their rigid cyclic amine scaffolds differ from the pyridazine-benzenesulfonamide architecture, suggesting divergent target applications .

生物活性

2,5-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS No. 950319-89-8) is a complex organic compound notable for its unique chemical structure and potential biological applications. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 477.6 g/mol. Its structure is characterized by a benzenesulfonamide core, which is substituted with diethoxy and methylsulfonyl groups, influencing its reactivity and biological interactions .

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various biological targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions. The sulfonamide group suggests potential inhibition of enzymes that utilize sulfonamide substrates .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The structure-activity relationship (SAR) analysis indicates that the presence of specific functional groups enhances its efficacy against cancer cells .

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies, particularly against bacterial pathogens. It targets cell division proteins in bacteria, disrupting their growth and division processes, which could lead to potential therapeutic applications in treating bacterial infections .

Case Studies and Research Findings

- Anticancer Evaluation : A study involving the evaluation of various derivatives similar to the target compound revealed that modifications in the phenyl ring significantly impacted cytotoxicity against cancer cell lines. Compounds with electron-donating groups exhibited enhanced activity .

- Microtubule Destabilization : Research indicated that certain analogs could inhibit microtubule assembly at concentrations around 20 µM, suggesting a mechanism for inducing apoptosis in cancer cells .

- In Vivo Studies : Toxicity assessments in animal models demonstrated that derivatives of this compound have an LD50 exceeding 2000 mg/kg, indicating a favorable safety profile for further development .

常见问题

Q. What are the optimal synthetic routes for 2,5-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, and how can purity be validated?

- Methodological Answer : A modified sulfonamide coupling procedure is recommended. Dissolve the precursor amine (e.g., 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline) in pyridine, add 2,5-diethoxybenzenesulfonyl chloride dropwise under nitrogen, and stir at room temperature for 2–4 hours. Purify via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by recrystallization (ethyl acetate/hexane). Validate purity using HPLC (>98% purity) and confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR to verify sulfonamide and pyridazine moieties .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Prioritize orthogonal methods:

- NMR : Confirm substituent positions (e.g., diethoxy groups, sulfonamide linkage).

- HPLC-MS : Assess purity and detect trace byproducts.

- X-ray crystallography : Resolve stereochemical ambiguities if crystallization is feasible.

- Thermogravimetric analysis (TGA) : Evaluate thermal stability for storage conditions.

Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve discrepancies .

Q. How can researchers determine the solubility and stability of this compound in various solvents?

- Methodological Answer : Use the shake-flask method : Saturate solvents (e.g., DMSO, ethanol, PBS buffer) with the compound, agitate for 24 hours, and quantify solubility via UV-Vis spectroscopy or HPLC. For stability, incubate solutions at 4°C, 25°C, and 37°C for 1–4 weeks, monitoring degradation via LC-MS. Include antioxidants (e.g., BHT) in aqueous buffers if oxidative instability is observed .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen against target enzymes (e.g., kinases, sulfotransferases) using fluorescence-based assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments and ANOVA for statistical significance .

Q. How should researchers design experiments to assess environmental fate and biodegradation?

- Methodological Answer : Follow OECD guidelines for ready biodegradability: Expose the compound to activated sludge (30 mg/L) under aerobic conditions for 28 days. Monitor degradation via LC-MS and quantify residual toxicity using Daphnia magna bioassays. For photolysis studies, use a solar simulator (λ > 290 nm) and track half-life in aqueous solutions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this sulfonamide derivative?

- Methodological Answer : Employ a fragment-based approach : Synthesize analogs with variations in the diethoxy, pyridazine, or sulfonamide groups. Test analogs in enzyme inhibition assays and correlate activity with computational descriptors (e.g., logP, polar surface area). Use molecular docking (AutoDock Vina) to map binding interactions and prioritize substituents for mutagenesis studies (e.g., alanine scanning) .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

- Methodological Answer : Conduct assay cross-validation :

- Replicate key findings in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Control for solvent artifacts (e.g., DMSO concentration ≤0.1%).

- Perform impurity profiling (HPLC-MS) to rule out batch-dependent interference.

Apply multivariate analysis (e.g., PCA) to identify confounding variables .

Q. How can metabolite identification and pharmacokinetic (PK) profiling be optimized for this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with stable isotope labeling (e.g., -labeled compound) to track metabolites in liver microsomes. For PK, administer the compound to rodents (IV and oral routes) and collect plasma samples at 0–24 hours. Model data using non-compartmental analysis (WinNonlin) to calculate , , and bioavailability .

Q. What experimental designs mitigate off-target effects in in vivo studies?

- Methodological Answer : Implement conditional knockout models (Cre-lox systems) to validate target specificity. Use transcriptomics (RNA-seq) to identify dysregulated pathways in treated vs. control tissues. For dose optimization, apply a split-plot design with nested replicates to account for inter-individual variability .

Q. How can computational modeling predict ecological risks of this compound in aquatic systems?

- Methodological Answer :

Use Quantitative Structure-Activity Relationship (QSAR) models (EPI Suite) to estimate bioaccumulation (log ) and toxicity (LC50 for fish). Validate with microcosm studies: Expose aquatic communities (algae, daphnids, fish) to graded concentrations (0.1–10 mg/L) for 90 days. Apply hazard quotients (HQ = PEC/PNEC) to assess risk thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。